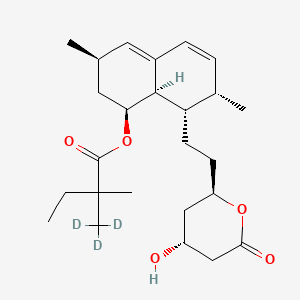

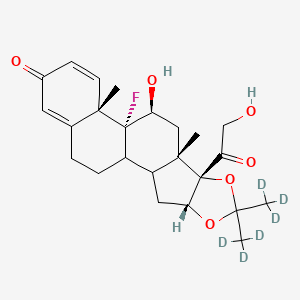

17-beta-Estradiol-16,16,17-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isotope labelled derivative of Estradiol. Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.

Aplicaciones Científicas De Investigación

Estrogen and Vitamin D Receptors in Bone Marrow-Derived Stromal Cells

17-beta-Estradiol plays a critical role in bone health, as evidenced by research showing its involvement in cytokine regulation, affecting osteoclast development. A study by Bellido et al. (1993) found that 17-beta-Estradiol inhibits cytokine-induced interleukin-6 production in bone marrow-derived stromal cells and osteoblasts. The presence of estrogen receptors in these cells highlights the hormone's importance in bone health and osteoclastogenesis Bellido et al., 1993.

Detection of 17-beta-Estradiol in Environmental Samples

17-beta-Estradiol's environmental presence is a concern due to its effects on the female reproductive system and its carcinogenic potential. Dai and Liu (2017) developed a biosensor for detecting 17-beta-Estradiol in environmental samples, highlighting the importance of monitoring estrogen pollution for public health Dai & Liu, 2017.

Neuroprotective Activity in Neuronal Cells

17-beta-Estradiol demonstrates significant neuroprotective activity, as shown in a study by Behl et al. (1995). It protected mouse hippocampal cell lines from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases like Alzheimer's Behl et al., 1995.

Estrogenic Activity of Plant Flavonoids

Research by Miksicek (1993) expanded the understanding of nonsteroidal estrogens by showing that certain plant flavonoids have estrogenic activity, binding to and activating estrogen receptors. This study underscores the diverse sources and effects of estrogenic compounds in the environment and diet Miksicek, 1993.

Effects on Osteoblastic Cell Line

17-beta-Estradiol directly influences the osteoblastic cell line UMR106, affecting proliferation and alkaline phosphatase activity. The study by Gray et al. (1987) illustrates the hormone's role in bone formation and metabolism, highlighting its potential therapeutic applications in bone health Gray et al., 1987.

Dopamine Receptors in the Caudate-Putamen

Falardeau and Di Paolo (1987) observed that chronic treatment with 17-beta-Estradiol in rats affected dopamine receptors in the caudate-putamen, suggesting the hormone's influence on the central nervous system and its potential implications for neuropsychiatric disorders Falardeau & Di Paolo, 1987.

Propiedades

Número CAS |

79073-37-9 |

|---|---|

Nombre del producto |

17-beta-Estradiol-16,16,17-d3 |

Fórmula molecular |

C18H21O2D3 |

Peso molecular |

275.41 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

50-28-2 (unlabelled) |

Sinónimos |

17β-Estradiol; (17β)-Estra-1,3,5(10)-triene-3,17-diol-d3 |

Etiqueta |

Estradiol Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)